molecular formula C8H9BrN2 B11887689 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine CAS No. 1196151-64-0

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine

Cat. No.: B11887689
CAS No.: 1196151-64-0
M. Wt: 213.07 g/mol
InChI Key: VKWBSDOYJZZVEZ-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a cyclopenta[B]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine can be achieved through several synthetic routes. One common method involves the bromination of 6,7-dihydro-5H-cyclopenta[B]pyridine, followed by amination. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step can be carried out using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one: This compound differs by having a ketone group instead of an amine group.

    6,7-Dihydro-5H-cyclopenta[B]pyridine: Lacks the bromine and amine substituents.

    3-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine: Similar structure but without the bromine atom.

Uniqueness

3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is unique due to the presence of both bromine and amine functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Properties

CAS No.

1196151-64-0

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine

InChI

InChI=1S/C8H9BrN2/c9-5-3-6-7(10)1-2-8(6)11-4-5/h3-4,7H,1-2,10H2

InChI Key

VKWBSDOYJZZVEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=C(C=N2)Br

Origin of Product

United States

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